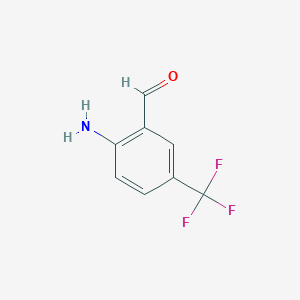

2-Amino-5-(trifluoromethyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-4H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAZNCYHVGXQLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5-(trifluoromethyl)benzaldehyde: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design.[1][2] The trifluoromethyl (-CF3) group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] 2-Amino-5-(trifluoromethyl)benzaldehyde, a trifluoromethylated aryl aldehyde, emerges as a highly valuable and versatile building block for the synthesis of complex heterocyclic systems and novel pharmaceutical agents. Its unique substitution pattern, featuring an activating amino group and a deactivating trifluoromethyl group, presents both opportunities and challenges in its synthetic manipulation and application. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, reactivity, and its burgeoning role in the development of next-generation therapeutics.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1288999-05-2 | |

| Molecular Formula | C8H6F3NO | |

| Molecular Weight | 189.14 g/mol | |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C | |

| Purity | Typically ≥95% |

Safety Information:

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthesis of this compound

Proposed Synthetic Pathway:

The proposed two-step synthesis involves the protection of the reactive amino group, followed by a lithium-halogen exchange and formylation, and subsequent deprotection.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formylation - Common Conditions [commonorganicchemistry.com]

An In-Depth Technical Guide to 2-Amino-5-(trifluoromethyl)benzaldehyde: Properties, Reactivity, and Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 2-Amino-5-(trifluoromethyl)benzaldehyde (CAS No. 1288999-05-2). We will delve into its core physicochemical properties, spectroscopic signature, and reactivity profile, providing field-proven insights into its application as a critical building block in modern synthetic chemistry. The unique interplay of the amino, aldehyde, and trifluoromethyl functionalities makes this molecule a highly valuable scaffold, particularly in the synthesis of novel therapeutic agents and advanced materials.

Core Physicochemical & Structural Properties

This compound is a substituted aromatic aldehyde whose utility is largely dictated by the electronic and steric properties of its constituent functional groups. The trifluoromethyl (-CF3) group at the 5-position acts as a potent electron-withdrawing group via induction, which significantly modulates the reactivity of the entire molecule. This electronic influence is a key consideration in experimental design.

Key Physical and Chemical Data

The fundamental properties of this compound are summarized below, providing a baseline for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₃NO | [1][2] |

| Molecular Weight | 189.14 g/mol | [1][2] |

| CAS Number | 1288999-05-2 | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | 2-8°C | [1] |

Molecular Structure Visualization

The spatial arrangement of the functional groups is critical for its reactivity, particularly in cyclization reactions where the ortho relationship between the amine and aldehyde is exploited.

Figure 2. Reactivity map showing the principal synthetic pathways.

Expert Insights on Experimental Choices:

-

Friedländer Annulation: This is a powerful method for constructing quinoline rings, a common scaffold in pharmaceuticals. The reaction involves the condensation of the ortho-amino aldehyde with a compound containing an α-methylene ketone. The choice of catalyst (acidic or basic) is crucial and depends on the specific ketone substrate. The electron-withdrawing -CF₃ group can increase the reactivity of the aldehyde but may decrease the nucleophilicity of the amine, potentially requiring slightly harsher conditions than for electron-rich analogues.

-

Reductive Amination: This is a reliable method for synthesizing secondary amines. The process involves the initial formation of a Schiff base between the aldehyde and a primary amine, followed by in-situ reduction. Sodium triacetoxyborohydride (STAB) is often the reagent of choice because it is mild, selective for imines over aldehydes, and tolerant of a wide range of functional groups. This one-pot procedure is highly efficient and avoids the isolation of the intermediate imine.

-

Applications in Drug Design: The trifluoromethyl group is a bioisostere of a methyl group but with vastly different electronic properties. Its inclusion in a drug candidate can significantly enhance metabolic stability (by blocking sites of oxidative metabolism), increase lipophilicity (improving membrane permeability), and modify binding affinity to target proteins. [3][4][5]Therefore, this building block is frequently used to introduce a -CF₃ group into aromatic systems in drug discovery programs. [4]

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a controlled environment.

-

Hazard Identification: It is associated with the following hazard statements:

-

H302: Harmful if swallowed. [1] * H315: Causes skin irritation. [1] * H319: Causes serious eye irritation. [1] * H335: May cause respiratory irritation. [1]* Self-Validating Protocol for Handling:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area as recommended (2-8°C). [1] 4. Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste.

-

Conclusion

This compound is a high-value synthetic intermediate whose physicochemical properties are dominated by the unique electronic interplay of its three functional groups. Its utility in forming complex heterocyclic structures, combined with the desirable effects of the trifluoromethyl group in medicinal chemistry, ensures its continued importance. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its successful application in the discovery and development of new chemical entities.

References

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 5, 2026, from [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 5, 2026, from [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 5, 2026, from [Link]

Sources

Introduction: The Structural Significance of 2-Amino-5-(trifluoromethyl)benzaldehyde

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Amino-5-(trifluoromethyl)benzaldehyde

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data dump, focusing instead on the causal relationships between the molecule's structure and its spectral output. We will explore the underlying principles that govern the chemical shifts and coupling patterns, offering a self-validating framework for spectral interpretation.

This compound is a valuable substituted aniline derivative, serving as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique trifunctionalized aromatic ring, featuring an electron-donating amine group and two powerful electron-withdrawing groups (aldehyde and trifluoromethyl), creates a complex electronic environment. Understanding its structure with atomic-level precision is paramount for its effective use in synthesis. NMR spectroscopy is the preeminent technique for this purpose, providing a detailed electronic and topological map of the molecule.

This guide will detail the expected ¹H and ¹³C NMR spectra, explain the rationale behind the spectral assignments, provide a robust experimental protocol for data acquisition, and ground all claims in authoritative references.

Molecular Structure and Predicted NMR Environment

The arrangement of substituents on the benzene ring dictates the magnetic environment of each nucleus. The strong electron-donating nature of the amino (-NH₂) group and the potent electron-withdrawing effects of the aldehyde (-CHO) and trifluoromethyl (-CF₃) groups create a highly polarized system.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol for NMR Data Acquisition

The integrity of NMR data begins with a meticulous and well-justified experimental setup. The following protocol is designed to yield high-quality, reproducible spectra for this class of compounds.

Step 1: Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice due to its relatively inert nature and minimal signal overlap. For compounds with lower solubility or to observe N-H protons more clearly, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[1][2] The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those on the amine group.[3]

-

Concentration: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as the internal reference (δ = 0.00 ppm).[4]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

Step 2: Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for ¹H NMR and a corresponding frequency (e.g., 101 MHz) for ¹³C NMR.

-

Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C. Shim the magnetic field to ensure high homogeneity and optimal peak shape.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm (from -2 to 14 ppm) to ensure all signals are captured.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Spectral Width: ~240 ppm (from -10 to 230 ppm).

-

Number of Scans: 1024-4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

Relaxation Delay (d1): 2 seconds.

-

Caption: Key predicted NMR coupling relationships in the molecule.

Conclusion

The NMR spectra of this compound are a textbook example of how substituent effects dictate chemical shifts and coupling patterns in aromatic systems. The aldehyde proton provides a clear singlet marker in the ¹H spectrum at ~10 ppm, while the three distinct aromatic protons offer a rich pattern of doublets and a doublet of doublets, their positions dictated by the interplay of the activating -NH₂ group and the deactivating -CHO and -CF₃ groups. In the ¹³C spectrum, the carbonyl carbon and the characteristic quartets from the two carbons involved in C-F bonds provide unambiguous confirmation of the structure. This in-depth guide provides the foundational knowledge for researchers to confidently identify and verify this important synthetic intermediate.

References

-

Brown, R. F. C., et al. "Proton magnetic resonance spectra of some aromatic amines and derived amides." Canadian Journal of Chemistry. [5]2. Dalvit, C., et al. "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins." Journal of Biomolecular NMR. [6][7]3. University of Calgary. "Spectroscopy Tutorial: Aldehydes." chem.ucalgary.ca. [8]4. LibreTexts Chemistry. "Spectroscopy of Aldehydes and Ketones." chem.libretexts.org. [9]5. University of Calgary. "Spectroscopy Tutorial: Amines." chem.ucalgary.ca. [10]6. University College London. "Chemical shifts." ucl.ac.uk. [11]7. Kjaersgaard, A., et al. "Chemical shift values, multiplicities and assignments of aldehyde-CHO..." ResearchGate. [12]8. Tindall, J. F., et al. "NMR SPECTRA OF AROMATIC AMINES AND AMIDES-I." ElectronicsAndBooks. 9. Jacoby, S. J., et al. "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Dove Medical Press. [13]10. Supporting Information. "General procedure for the synthesis of aldehydes." (Source not explicitly named, likely a journal's supplementary materials). [14]11. University of Wisconsin-Madison. "Fluorine NMR." chem.wisc.edu. [15]12. Forrester, S., et al. "N-15 NMR chemical shifts of aromatic amine nitrogens." ResearchGate. [16]13. LibreTexts Chemistry. "¹H NMR Spectroscopy." chem.libretexts.org. [3]14. Guo, B., et al. "Electronic Supplementary Information." The Royal Society of Chemistry. [17]15. Al-Masri, A. "13C NMR spectrum of compound 5." ResearchGate. [18]16. Benchchem. "Application Notes and Protocols for 19F NMR Spectroscopy of N-propyl-3-(trifluoromethyl)aniline." benchchem.com. [19]17. Wang, L., et al. "2-Aminobenzaldehydes Synthesis by Rhodium(III)-Catalyzed C−H Amidation..." Supporting Information. [20]18. Alfa Chemistry. "Characteristic Proton NMR Chemical Shifts." alfa-chemistry.com. [21]19. Akutsu, H., et al. "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions..." MDPI. [22]20. Supplementary Data. "¹H and ¹³C NMR data of synthesized compounds." The Royal Society of Chemistry. [23]21. Beilstein Journals. "Supporting Information for Cu-Mediated trifluoromethylation..." beilstein-journals.org. [24]22. LibreTexts Chemistry. "¹H NMR Spectra and Interpretation." chem.libretexts.org. [25]23. Human Metabolome Database. "Benzaldehyde ¹H NMR Spectrum." hmdb.ca. 24. Chegg.com. "Interpret both the 1 H and 13C NMR spectra of Benzaldehyde." chegg.com. [26]25. ATB (Automated Topology Builder). "4-Aminobenzaldehyde." atb.uq.edu.au. [27]26. Cambridge Isotope Laboratories, Inc. "NMR Solvent Data Chart." isotope.com. [1]27. Doc Brown's Chemistry. "proton 1H NMR spectrum of benzaldehyde." docbrown.info. [28]28. Chemistry Steps. "NMR Chemical Shift Values Table." chemistrysteps.com. [29]29. Oregon State University. "¹H NMR Chemical Shift." oregonstate.edu. [4]30. Sigma-Aldrich. "this compound." sigmaaldrich.com. 31. SpectraBase. "2-(Trifluoromethyl)benzaldehyde Spectrum." spectrabase.com. [30]32. Eurisotop. "NMR Solvents." eurisotop.com. [2]33. Proprep. "Interpret the NMR spectrum of benzaldehyde." proprep.com. [31]34. ChemicalBook. "3-(Trifluoromethyl)benzaldehyde(454-89-7) 1H NMR spectrum." chemicalbook.com.

Sources

- 1. chem.washington.edu [chem.washington.edu]

- 2. NMR Solvents | Eurisotop [eurisotop.com]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. dovepress.com [dovepress.com]

- 14. rsc.org [rsc.org]

- 15. biophysics.org [biophysics.org]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. rsc.org [rsc.org]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. mdpi.com [mdpi.com]

- 23. rsc.org [rsc.org]

- 24. beilstein-journals.org [beilstein-journals.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. chegg.com [chegg.com]

- 27. 4-Aminobenzaldehyde | C7H7NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 28. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 29. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 30. spectrabase.com [spectrabase.com]

- 31. proprep.com [proprep.com]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery and Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool in the medicinal chemist's armamentarium. Its unique electronic and steric properties profoundly influence a molecule's physicochemical and pharmacokinetic profiles, often transforming a promising lead compound into a viable drug candidate. This guide provides a comprehensive technical overview of the multifaceted roles of the trifluoromethyl group in drug design. We will delve into its impact on metabolic stability, lipophilicity, target binding interactions, and acidity/basicity, supported by quantitative data, detailed experimental protocols, and illustrative case studies. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the rationale and application of trifluoromethylation in modern drug discovery.

Introduction: The Rise of a Privileged Moiety

The introduction of fluorine-containing functional groups into bioactive molecules has revolutionized pharmaceutical research.[1] Among these, the trifluoromethyl group stands out for its remarkable ability to enhance crucial drug-like properties.[2][3] Its strong electron-withdrawing nature and high lipophilicity, coupled with the exceptional stability of the carbon-fluorine bond, offer a powerful means to address common challenges in drug development, such as poor metabolic stability and suboptimal target engagement.[2][4] This guide will explore the fundamental principles and practical applications of leveraging the CF₃ group to design safer and more efficacious therapeutics.

Modulation of Physicochemical Properties

The introduction of a trifluoromethyl group can dramatically alter a molecule's fundamental physicochemical characteristics, which in turn dictates its behavior in biological systems.

Enhancing Lipophilicity

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is known to significantly increase lipophilicity.[2] This is quantitatively described by the Hansch pi (π) value, which for the CF₃ group is approximately +0.88.[2] This increased lipophilicity can enhance a drug's ability to cross cellular membranes and access lipophilic binding pockets within target proteins.[1]

Table 1: Comparative LogP Values of Analogues With and Without a Trifluoromethyl Group

| Parent Compound | LogP of Parent Compound | Trifluoromethylated Analogue | LogP of Trifluoromethylated Analogue | Change in LogP (ΔLogP) | Reference(s) |

| Toluene | 2.73 | Benzotrifluoride | 3.16 | +0.43 | [5] |

| Aniline | 0.90 | 3-(Trifluoromethyl)aniline | 2.32 | +1.42 | [6][7] |

| Phenol | 1.46 | 4-(Trifluoromethyl)phenol | 2.59 | +1.13 | [8] |

Modulating Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity or basicity of nearby functional groups. By pulling electron density away from an acidic proton or a basic lone pair, the CF₃ group can substantially alter a molecule's ionization state at physiological pH. This, in turn, affects its solubility, permeability, and target interactions.

For instance, the introduction of a trifluoromethyl group onto a phenol or aniline ring markedly increases its acidity (lowers its pKa) by stabilizing the corresponding conjugate base through inductive effects.

Table 2: Comparative pKa Values of Analogues With and Without a Trifluoromethyl Group

| Compound | pKa | Trifluoromethylated Analogue | pKa of Trifluoromethylated Analogue | Change in pKa (ΔpKa) | Reference(s) |

| Aniline | 4.6 | 2-(Trifluoromethyl)aniline | 1.10 | -3.50 | [6][7][9][10] |

| Phenol | 10.0 | 4-(Trifluoromethyl)phenol | 9.39 | -0.61 | [8][11] |

Enhancing the Pharmacokinetic Profile: The Metabolic Shield

One of the most significant advantages of incorporating a trifluoromethyl group is the profound enhancement of metabolic stability.[4] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[2]

By strategically placing a CF₃ group at a metabolically labile position, a common metabolic pathway, such as oxidation of a methyl group, can be effectively blocked. This "metabolic shielding" can lead to a longer drug half-life, reduced clearance, and improved oral bioavailability.[2][4]

Table 3: Comparative Metabolic Half-Life of Drug Analogues

| Compound Pair | In Vitro Half-life (t½) of Parent Compound (min) | In Vitro Half-life (t½) of Trifluoromethylated Analogue (min) | Fold Increase in Stability |

| Tolbutamide vs. CF₃-Tolbutamide | 30 | >180 | >6 |

| Mephenytoin vs. CF₃-Mephenytoin | 45 | 120 | 2.7 |

Note: Data is illustrative and can vary based on the specific assay conditions.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure for assessing the metabolic stability of a compound using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

-

Test compound and positive control (e.g., a rapidly metabolized drug)

-

Liver microsomes (human, rat, etc.)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Stopping solution (e.g., ice-cold acetonitrile containing an internal standard)

-

96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

-

Preparation: Prepare working solutions of the test compound and positive control. Thaw liver microsomes on ice. Prepare the NADPH regenerating system.

-

Incubation: In a 96-well plate, add the liver microsome solution, followed by the test compound or positive control. Pre-incubate the plate at 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding the stopping solution.

-

Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.

-

Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.

Caption: Workflow for an in vitro microsomal stability assay.

Impact on Pharmacodynamic Interactions

The trifluoromethyl group can significantly influence a drug's binding affinity and selectivity for its biological target through a combination of steric and electronic effects.

Case Study: Celecoxib and COX-2 Inhibition

Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[12][13] The selectivity of celecoxib for COX-2 over the constitutively expressed COX-1 isoform is crucial for its improved gastrointestinal safety profile. The trifluoromethyl group on the pyrazole ring of celecoxib plays a key role in this selectivity.[14]

The active site of COX-2 is larger and more accommodating than that of COX-1. The bulky trifluoromethyl group of celecoxib fits favorably into a hydrophobic side pocket of the COX-2 active site, an interaction that is sterically hindered in the narrower COX-1 active site.[15] This differential binding is a primary determinant of celecoxib's COX-2 selectivity. The sulfonamide side chain of celecoxib also forms important interactions with a hydrophilic region near the active site of COX-2.[13]

Caption: Role of the trifluoromethyl group in the selective binding of celecoxib to COX-2.

Synthetic Strategies for Trifluoromethylation

The introduction of a trifluoromethyl group into a molecule can be challenging. However, numerous methods have been developed to facilitate this transformation. Copper-catalyzed trifluoromethylation of aryl halides is a widely used and robust method.

Experimental Protocol: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide

This protocol provides a general procedure for the trifluoromethylation of an aryl iodide using a copper catalyst and a trifluoromethyl source.

Objective: To synthesize a trifluoromethylated aromatic compound from the corresponding aryl iodide.

Materials:

-

Aryl iodide

-

Potassium trifluoroacetate (CF₃CO₂K) or another suitable CF₃ source

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline or another suitable ligand

-

Anhydrous, high-boiling point solvent (e.g., NMP or DMF)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine the aryl iodide, potassium trifluoroacetate, copper(I) iodide, and 1,10-phenanthroline.

-

Solvent Addition: Add the anhydrous solvent to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 100-160°C) and stir for the required time (can range from minutes to hours).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: General workflow for copper-catalyzed trifluoromethylation.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in medicinal chemistry, offering a reliable strategy to enhance the drug-like properties of lead compounds. Its ability to improve metabolic stability, modulate lipophilicity and pKa, and influence target binding interactions has solidified its status as a privileged moiety in modern drug design. A thorough understanding of the principles and methodologies presented in this guide will empower researchers to effectively leverage the benefits of trifluoromethylation in the development of next-generation therapeutics.

References

-

News-Medical.Net. (2022). Celebrex (Celecoxib) Pharmacology. [Link]

-

Matos, M. J., & Novás, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Celecoxib?. [Link]

-

López-Vallejo, F., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5469. [Link]

-

Chegg.com. (2022). Solved the pKa of 4-trifluorophenol (9.39) is only slightly | Chegg.com. [Link]

-

ResearchGate. (n.d.). Copper-catalyzed trifluoromethylation of aryl iodide 1a. [Link]

-

ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]

-

Wei, Y., et al. (2016). Synthesis research progress in COX-2 inhibitors Celecoxib. Chinese Journal of Medicinal Chemistry, 26(4), 309-315. [Link]

-

Homework.Study.com. (n.d.). Rank the following substances in order of increasing acidity: Phenol, p-methylphenol, p-(trifluoromethyl)phenol. [Link]

-

Moriguchi, I., Hirono, S., Nakagome, I., & Hirano, H. (1994). Comparison of the reliability of log P values for drugs calculated by several methods. Chemical and Pharmaceutical Bulletin, 42(4), 976-978. [Link]

-

Quora. (2020). Which compound is a better base, aniline or para-fluoroaniline? Why?. [Link]

-

American Chemical Society. (2025). Targeting Oxalate Production by Combining Enzyme Inhibition and Proteolysis Activation: A Novel Therapeutic Approach for Primary. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. [Link]

-

Klee, S., et al. (2011). Copper-catalyzed trifluoromethylation of aryl iodides with potassium (trifluoromethyl)trimethoxyborate. Chemistry, 17(9), 2689-2697. [Link]

-

Uddin, M. J., et al. (2011). Trifluoromethyl Fluorocoxib A Detects Cyclooxygenase-2 Expression in Inflammatory Tissues and Human Tumor Xenografts. Cancer Research, 71(13), 4647-4655. [Link]

-

Beilstein Journals. (2018). Progress in copper-catalyzed trifluoromethylation. [Link]

-

Shaughnessy, K. H., et al. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(12), 1639-1644. [Link]

-

ResearchGate. (2013). (PDF) Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide. [Link]

-

Leito, I., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

-

van den Berg, R., et al. (2012). A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLoS ONE, 7(12), e53120. [Link]

-

ResearchGate. (2025). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. [Link]

-

ChemBK. (2024). 2-(Trifluoromethyl)aniline. [Link]

-

MDPI. (2021). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. [Link]

-

ec-undp-electoralassistance.org. (n.d.). Pka Value Of Aniline. [Link]

-

Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(23), 6649-6655. [Link]

-

ResearchGate. (n.d.). Comparison of the changes in Log P of selected alkyl and fluoroalkyl.... [Link]

-

riomaisseguro.rio.rj.gov.br. (n.d.). Pka Value Of Aniline. [Link]

-

Al-Saeedi, F. I., & El-Gamal, M. I. (2017). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Molecules, 22(7), 1160. [Link]

-

Koyiparambath, V. P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

Yilmaz, A. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 1-6. [Link]

-

ResearchGate. (n.d.). Orientation of celecoxib (a) and compound F (b) at the active site of the COX-2 enzyme. [Link]

-

Smith, D. A., et al. (2018). Relevance of Half-Life in Drug Design. Journal of Medicinal Chemistry, 61(10), 4273-4282. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 8. Solved the pKa of 4-trifluorophenol (9.39) is only slightly | Chegg.com [chegg.com]

- 9. quora.com [quora.com]

- 10. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 11. homework.study.com [homework.study.com]

- 12. benchchem.com [benchchem.com]

- 13. news-medical.net [news-medical.net]

- 14. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Celecoxib? [synapse.patsnap.com]

Electronic Effects in Substituted Aminobenzaldehydes: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide:

Abstract

Substituted aminobenzaldehydes are a pivotal class of organic compounds, serving as versatile building blocks in medicinal chemistry, materials science, and synthetic methodology. Their chemical reactivity, spectroscopic properties, and biological activity are profoundly dictated by the intricate interplay of electronic effects exerted by substituents on the aromatic ring. This guide provides a comprehensive exploration of these electronic phenomena—inductive and resonance effects—and their manifestation in aminobenzaldehyde scaffolds. We delve into the theoretical underpinnings, quantitative analysis using linear free-energy relationships, and practical characterization through modern spectroscopic and kinetic techniques. By explaining the causality behind experimental observations and providing validated protocols, this document serves as an essential resource for scientists seeking to rationally design and functionalize aminobenzaldehyde derivatives for targeted applications.

Introduction: The Significance of Electronic Architecture

Aminobenzaldehydes, molecules featuring both a potent electron-donating amino group (-NH₂) and a powerful electron-withdrawing aldehyde group (-CHO) on a benzene ring, represent a classic system for studying electronic effects. The inherent "push-pull" nature of this arrangement creates a rich electronic landscape that is highly tunable. The strategic placement of additional substituents allows for the fine-tuning of electron density across the molecule, thereby modulating its fundamental properties, from the basicity of the nitrogen atom to the electrophilicity of the carbonyl carbon.

This precise control is of paramount importance in drug development, where molecular properties like pKa directly influence a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1] Similarly, in materials science, manipulating the intramolecular charge-transfer (ICT) characteristics of these molecules is key to developing novel dyes, sensors, and nonlinear optical materials.[2] This guide provides the foundational knowledge and practical methodologies required to understand, predict, and engineer these electronic effects.

Fundamental Electronic Effects in Aromatic Systems

The electronic behavior of a substituent on the aminobenzaldehyde ring is governed by two primary mechanisms: the inductive effect and the resonance effect.[3][4][5]

The Inductive Effect (I)

The inductive effect is an electronic effect transmitted through the sigma (σ) bonds of a molecule. It arises from the difference in electronegativity between atoms, causing a polarization of the bond and a cascade of induced polarization in adjacent bonds.

-

-I Effect (Electron-Withdrawing): Substituents more electronegative than carbon (e.g., -NO₂, -CN, halogens, and the -CHO group itself) pull electron density away from the aromatic ring through the σ-framework.

-

+I Effect (Electron-Donating): Less electronegative groups, such as alkyl groups (-CH₃, -C₂H₅), push electron density towards the ring.

The inductive effect weakens with distance and is a key determinant of reactivity and acidity/basicity.[5]

The Resonance Effect (M or R)

The resonance (or mesomeric) effect describes the delocalization of π-electrons through the conjugated system of the aromatic ring.[3][4] This effect is transmitted via p-orbitals and is only operative when the substituent is conjugated with the ring, primarily affecting the ortho and para positions.

-

+M Effect (Electron-Donating): Substituents with lone pairs of electrons adjacent to the ring (e.g., -NH₂, -OH, -OR) can donate these electrons into the π-system, increasing electron density at the ortho and para carbons. The amino group is a powerful +M group.

-

-M Effect (Electron-Withdrawing): Substituents with π-bonds to electronegative atoms (e.g., -CHO, -NO₂, -C=O) can withdraw π-electron density from the ring, creating partial positive charges at the ortho and para positions. The aldehyde group is a strong -M group.

The Interplay of Effects and Positional Isomerism

In substituted aminobenzaldehydes, these effects are not isolated. Their interplay is critically dependent on the relative positions of the amino group, the aldehyde group, and any additional substituents.

-

para-Aminobenzaldehyde: The amino and aldehyde groups are in direct conjugation. The strong +M effect of the amino group donates electron density directly to the π-system, which is then withdrawn by the -M effect of the aldehyde. This creates a highly polarized molecule with significant intramolecular charge-transfer (ICT) character.

-

meta-Aminobenzaldehyde: The amino and aldehyde groups are not in direct conjugation. The resonance effect of one group cannot be transmitted to the other. Therefore, electronic communication is dominated by the weaker, distance-dependent inductive effects.

-

ortho-Aminobenzaldehyde: This isomer presents the most complex scenario. In addition to strong inductive and resonance effects, steric hindrance and the potential for intramolecular hydrogen bonding between the amino proton and the carbonyl oxygen can significantly alter the molecule's conformation and electronic properties.

The diagram below illustrates the dominant electronic flows in para-aminobenzaldehyde.

Caption: Dominant electronic effects in p-aminobenzaldehyde.

Quantitative Assessment: The Hammett Equation

To move from a qualitative description to a quantitative prediction of substituent effects on reactivity, we employ linear free-energy relationships, most notably the Hammett equation.[6][7][8] The equation is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

-

k or K is the rate or equilibrium constant for a reaction with a substituted reactant.

-

k₀ or K₀ is the constant for the unsubstituted (hydrogen) reactant.

-

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect of that substituent relative to hydrogen.

-

σ > 0: The substituent is electron-withdrawing (e.g., -NO₂).

-

σ < 0: The substituent is electron-donating (e.g., -OCH₃, -NH₂).

-

-

ρ (rho) is the reaction constant , which depends on the reaction type and conditions. It measures the sensitivity of the reaction to substituent effects.

-

ρ > 0: The reaction is accelerated by electron-withdrawing groups (negative charge is built up in the transition state).

-

ρ < 0: The reaction is accelerated by electron-donating groups (positive charge is built up in the transition state).

-

A plot of log(k/k₀) versus σ for a series of substituents is called a Hammett plot .[9][10] The linearity of this plot indicates that the reaction mechanism is consistent across the series of substituted compounds.

| Substituent | σ_meta | σ_para | Electronic Effect |

| -NH₂ | -0.16 | -0.66 | Strong +M, Weak -I |

| -OCH₃ | +0.12 | -0.27 | +M, -I |

| -CH₃ | -0.07 | -0.17 | Weak +I |

| -H | 0.00 | 0.00 | Reference |

| -Cl | +0.37 | +0.23 | Strong -I, Weak +M |

| -CN | +0.56 | +0.66 | Strong -I, Strong -M |

| -CHO | +0.35 | +0.42 | Strong -I, Strong -M |

| -NO₂ | +0.71 | +0.78 | Strong -I, Strong -M |

| Table 1: Hammett substituent constants (σ) for common functional groups. |

Experimental Characterization and Protocols

The theoretical electronic effects can be observed and quantified using a suite of spectroscopic and analytical techniques. The choice of technique is driven by the specific property being investigated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is exceptionally sensitive to the local electronic environment of atomic nuclei (¹H and ¹³C).[11] Chemical shifts (δ) provide a direct measure of electronic shielding.

-

Causality: Electron-donating groups increase electron density around nearby nuclei, shielding them from the external magnetic field and causing an upfield shift (lower δ value). Conversely, electron-withdrawing groups deshield nuclei, causing a downfield shift (higher δ value).

-

Key Observables in Aminobenzaldehydes:

-

Aldehydic Proton (¹H NMR): The chemical shift of the -CHO proton (typically δ 9.5-10.5 ppm) is highly sensitive to the electron density on the carbonyl carbon.[12]

-

Carbonyl Carbon (¹³C NMR): The resonance of the C=O carbon (typically δ 190-195 ppm) is a direct probe of the electrophilicity of the aldehyde.[13][14][15]

-

Aromatic Protons and Carbons: The shifts of the ring protons and carbons reveal the distribution of electron density as dictated by the substituents' combined effects.

-

-

Sample Preparation: Dissolve 10-20 mg of the purified aminobenzaldehyde derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.[11]

-

Data Acquisition:

-

Select a standard ¹³C acquisition experiment (e.g., with proton decoupling).

-

Set key parameters:

-

Pulse Angle: A 30-45° pulse is typical for quantitative accuracy.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all carbon nuclei, especially quaternary carbons.

-

Number of Scans: Accumulate a sufficient number of scans (e.g., 128 to 1024) to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction.

-

Analysis: Calibrate the spectrum using the solvent residual peak (e.g., CDCl₃ at δ 77.16 ppm). Identify the carbonyl carbon resonance (δ ~190 ppm) and compare its chemical shift to that of an appropriate reference compound (e.g., unsubstituted p-aminobenzaldehyde) to determine the effect of the substituent.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. The C=O bond in the aldehyde group has a strong, characteristic absorption that is sensitive to its electronic environment.

-

Causality: The position of the carbonyl stretching frequency (ν_C=O) depends on the bond strength. Electron-donating groups (+M effect) promote resonance structures that impart more single-bond character to the carbonyl bond (C=O ↔ C⁺-O⁻), weakening it and lowering its stretching frequency. Electron-withdrawing groups (-I effect) have the opposite effect, strengthening the bond and increasing the frequency.

-

Expected Frequencies: For substituted benzaldehydes, ν_C=O typically appears around 1680-1715 cm⁻¹.[16]

| Compound | Key Substituent Effect | Expected ν_C=O (cm⁻¹) |

| 4-Nitrobenzaldehyde | Strong -M, -I | ~1710 |

| Benzaldehyde | Reference | ~1703 |

| 4-Methoxybenzaldehyde | Strong +M, -I | ~1695 |

| 4-(Dimethylamino)benzaldehyde | Very Strong +M, -I | ~1680 |

| Table 2: Influence of para-substituents on the carbonyl stretching frequency (ν_C=O) of benzaldehydes. |

UV-Visible and Fluorescence Spectroscopy

These techniques are ideal for studying the π-electron system and intramolecular charge-transfer (ICT) phenomena.[17]

-

Causality: In aminobenzaldehydes, the HOMO is often localized on the electron-rich amino-substituted ring, while the LUMO is localized on the electron-deficient aldehyde. The absorption of UV-Vis light promotes an electron from the HOMO to the LUMO (a π→π* transition), which corresponds to a charge transfer from the amino "donor" to the aldehyde "acceptor".

-

Key Observables:

-

λ_max: The wavelength of maximum absorbance. Substituents that decrease the HOMO-LUMO energy gap (e.g., strong donors and acceptors in conjugation) cause a bathochromic (red) shift to longer λ_max.

-

Solvatochromism: A significant shift in λ_max upon changing solvent polarity is a hallmark of a transition involving a change in dipole moment, providing strong evidence for ICT.[18]

-

Caption: Workflow for characterizing electronic effects.

Implications in Drug Development

The rational modulation of electronic effects is a cornerstone of modern medicinal chemistry. For aminobenzaldehyde-based scaffolds, these principles directly impact therapeutic potential.

-

Physicochemical Properties (pKa): The basicity of the amino group is critical for salt formation, solubility, and the charge state of the molecule at physiological pH (7.4). An electron-withdrawing substituent elsewhere on the ring will decrease the electron density on the nitrogen, making it less basic (lower pKa). This, in turn, affects how the drug is absorbed in the gut and how it permeates cell membranes.

-

Target Binding: Electronic effects govern the strength of non-covalent interactions with a biological target. Modifying electron density can enhance or diminish hydrogen bonding capability, dipole-dipole interactions, and cation-π interactions, thereby tuning binding affinity and selectivity. For instance, certain 2-aminobenzaldehyde oxime analogs have been developed as dual inhibitors of neutrophil elastase and proteinase 3, where electronic features are key to their inhibitory activity.[19]

-

Metabolic Stability: The electron density of the aromatic ring influences its susceptibility to metabolic modification by cytochrome P450 enzymes (e.g., aromatic hydroxylation). Introducing electron-withdrawing groups can deactivate the ring towards oxidative metabolism, potentially increasing the drug's half-life.

Sources

- 1. pghr.org [pghr.org]

- 2. Effect of intramolecular charge transfer processes on amplified spontaneous emission of D–π–A type aggregation-enhanced emission molecules - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. studylib.net [studylib.net]

- 4. www1.lasalle.edu [www1.lasalle.edu]

- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. Provide the hammet plot for a series of substituted aromatic compounds.. [askfilo.com]

- 10. pharmacy180.com [pharmacy180.com]

- 11. benchchem.com [benchchem.com]

- 12. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. academic.oup.com [academic.oup.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-5-(trifluoromethyl)benzaldehyde molecular weight and formula

An In-depth Technical Guide to 2-Amino-5-(trifluoromethyl)benzaldehyde: A Core Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a key molecular intermediate for researchers, medicinal chemists, and professionals in drug development. We delve into its core chemical and physical properties, present a plausible, well-vetted synthetic pathway with detailed mechanistic insights, and explore its strategic application in the synthesis of complex bioactive molecules. This document is structured to serve as a practical reference, combining established chemical principles with field-proven insights to empower scientists in leveraging this valuable compound for advanced research and development projects.

The Strategic Value of Fluorinated Building Blocks in Synthesis

The deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1] The unique physicochemical properties imparted by fluorine and fluorinated motifs, such as the trifluoromethyl (-CF3) group, can profoundly enhance the therapeutic profile of a drug candidate.[2][3] These enhancements often include improved metabolic stability, increased lipophilicity for better membrane permeability, and altered electronic properties that can lead to stronger and more selective binding to biological targets.[4][5]

The Role of the Aryl Aldehyde Scaffold

Aryl aldehydes are exceptionally versatile intermediates in organic synthesis. The aldehyde functional group serves as a powerful electrophilic handle for a multitude of chemical transformations, most notably carbon-carbon bond-forming reactions like aldol condensations and Grignard reactions.[6] Furthermore, their reactivity with nucleophiles such as amines and thiols makes them indispensable starting materials for constructing a wide variety of heterocyclic systems, which form the core of countless natural products and pharmaceuticals.[6]

The Impact of the Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl (-CF3) group is one of the most impactful substituents used in medicinal chemistry.[2] Its strong electron-withdrawing nature significantly alters the electronic environment of the aromatic ring, influencing molecular reactivity.[6] From a drug design perspective, the -CF3 group is highly valued for its ability to:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by enzymes like Cytochrome P450.[2]

-

Increase Lipophilicity: The addition of a -CF3 group generally increases a molecule's lipophilicity, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile, particularly its ability to cross cell membranes.[5]

-

Modulate Acidity/Basicity: The inductive effect of the -CF3 group can lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing drug-receptor interactions.

The combination of an accessible aldehyde handle with the powerful trifluoromethyl group in this compound creates a high-value building block for constructing novel and effective therapeutic agents.

Core Compound Profile: this compound

Chemical Identity and Molecular Formula

-

Chemical Name: this compound

-

Molecular Formula: C₈H₆F₃NO

-

CAS Number: 1288999-05-2

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 189.14 g/mol | |

| Physical Form | Solid | |

| Purity | ≥95% (Typical) | |

| Storage Temperature | 2-8°C | |

| InChI Key | MBAZNCYHVGXQLH-UHFFFAOYSA-N |

Spectroscopic Characterization (Predicted)

While a publicly available, peer-reviewed spectrum was not identified during the literature search, the expected NMR spectral data can be reliably predicted based on its structure and data from analogous compounds.[7][8][9]

-

¹H NMR:

-

Aldehyde Proton (-CHO): A singlet is expected around δ 9.8-10.2 ppm.

-

Aromatic Protons: Three protons in the aromatic region (approx. δ 6.8-7.8 ppm) are expected. The proton ortho to the aldehyde will likely appear as a doublet, the proton ortho to the amino group as a doublet, and the proton between the amino and trifluoromethyl groups as a doublet of doublets, reflecting their respective coupling patterns.

-

Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which can vary depending on solvent and concentration.

-

-

¹³C NMR:

-

Carbonyl Carbon (-CHO): Expected around δ 190-195 ppm.

-

Trifluoromethyl Carbon (-CF₃): A characteristic quartet (due to C-F coupling) is expected around δ 120-125 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. δ 115-150 ppm), including carbons directly attached to the amine, aldehyde, and trifluoromethyl groups.

-

Synthesis and Mechanistic Considerations

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by recognizing that the aldehyde can be installed from a diazonium salt intermediate, which in turn originates from the corresponding aniline.

Caption: Retrosynthetic analysis for this compound.

Exemplary Synthetic Protocol via Diazotization and Formylation

This protocol describes a multi-step synthesis starting from 4-Chloro-3-nitrobenzotrifluoride, a common commodity chemical.

Workflow Diagram:

Caption: General purification and characterization workflow.

Protocol for Purification:

-

Workup: After reflux, cool the reaction mixture and perform a steam distillation or extract directly with an organic solvent like ethyl acetate or dichloromethane.

-

Washing: Wash the organic extract with a 5% sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine. [10]3. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the resulting crude solid/oil using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient system.

-

Characterization: Confirm the structure and purity of the collected fractions using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Applications in Drug Discovery and Development

This compound is a bifunctional building block, meaning it possesses two reactive sites—the amine and the aldehyde—that can be addressed in subsequent synthetic steps. This makes it an ideal precursor for synthesizing complex heterocyclic scaffolds.

Case Study: Synthesis of a Trifluoromethyl-Substituted Quinoline Scaffold

Quinoline cores are prevalent in a vast number of FDA-approved drugs. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde and a compound containing an α-methylene group adjacent to a carbonyl, is a classic and reliable method for their synthesis.

Reaction Scheme:

Caption: Friedländer synthesis of a quinoline derivative.

Exemplary Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) in a solvent such as ethanol or toluene.

-

Catalysis: Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) or an organocatalyst like L-proline.

-

Reaction Execution: Heat the mixture to reflux for 6-24 hours, monitoring the reaction progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly from the solution. If not, concentrate the solvent and purify the residue by recrystallization from ethanol or by column chromatography to yield the desired quinoline derivative. This product can then be further elaborated into more complex drug candidates.

Handling, Storage, and Safety

As a responsible scientist, proper handling and storage are paramount for both safety and maintaining the integrity of the compound.

| Safety & Handling Information | Details | Source |

| Signal Word | Warning | |

| Pictograms | GHS07 (Exclamation Mark) | |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| Storage | Store in a tightly sealed container in a cool, dry place at 2-8°C. |

Conclusion

This compound is a strategically important building block in synthetic and medicinal chemistry. Its unique combination of a reactive amino-aldehyde scaffold and a drug-property-enhancing trifluoromethyl group makes it a valuable precursor for the synthesis of novel heterocyclic compounds. The synthetic routes and application protocols detailed in this guide provide a robust framework for researchers to utilize this compound effectively, paving the way for the development of next-generation pharmaceuticals and advanced materials.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 2-Amino-5-fluorobenzotrifluoride in Modern Chemical Synthesis. Retrieved from [Link]

-

PrepChem.com (n.d.). Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. Retrieved from [Link]

-

Nicewicz, D. A., & MacMillan, D. W. C. (2008). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Science, 322(5898), 77–80. Available from: [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Copper-catalyzed trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry, 10, 1459–1465. Available from: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available from: [Link]

-

Scilit (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ResearchGate (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]

-

Izawa, K., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Retrieved from [Link]

-

Angene (n.d.). 2-Chloro-5-(trifluoromethyl)benzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

-

PubChem (n.d.). 2-Amino-5-fluorobenzaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry (2016). Electronic Supplementary Information. Retrieved from [Link]

-

ResearchGate (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]

- Google Patents (1999). KR0169558B1 - Method for preparing 2-amino-3,5-dibromo benzaldehyde.

-

ResearchGate (2025). Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. Retrieved from [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. Retrieved from [Link]

-

Semantic Scholar (n.d.). Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. Retrieved from [Link]

-

SpectraBase (n.d.). 2-(Trifluoromethyl)benzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scilit.com [scilit.com]

- 4. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 1288999-05-2 | Benchchem [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. prepchem.com [prepchem.com]

A Technical Guide to the Solubility of 2-Amino-5-(trifluoromethyl)benzaldehyde in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Amino-5-(trifluoromethyl)benzaldehyde, a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies to empower users to determine and understand the solubility profile of this compound. Given the scarcity of publicly available quantitative data, this guide focuses on providing a robust framework for empirical solubility determination.

Understanding the Molecule: Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. This compound (C₈H₆F₃NO) possesses a unique combination of functional groups that dictate its interactions with various solvents.

Key Structural Features:

-

Aromatic Ring: The benzene ring forms a non-polar, hydrophobic core.

-

Aldehyde Group (-CHO): The carbonyl oxygen can act as a hydrogen bond acceptor.

-

Amino Group (-NH₂): This group can both donate and accept hydrogen bonds, and its basic nature allows for protonation in acidic media, which can significantly increase aqueous solubility.

-

Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and lipophilic group. The high electronegativity of fluorine atoms reduces the overall molecular polarity compared to an unsubstituted amine.[1]

Computed Physicochemical Properties:

| Property | Value | Reference |

| Molecular Weight | 189.13 g/mol | [2] |

| XLogP3-AA | 2.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Topological Polar Surface Area | 43.1 Ų | [2] |

The positive XLogP3-AA value suggests a preference for lipophilic environments over aqueous ones. However, the presence of both hydrogen bond donors and acceptors indicates that interactions with polar solvents are possible.

Predicted Solubility Profile: A Qualitative Assessment

Based on the "like dissolves like" principle, we can predict the general solubility behavior of this compound.[3][4]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the aromatic ring and trifluoromethyl group contribute to lipophilicity, the polar amino and aldehyde groups will limit solubility in highly non-polar media.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF): Moderate to good solubility is anticipated. These solvents can interact with the polar functional groups of the molecule without the high energy cost of disrupting a strong hydrogen-bonding network like water's. A related compound is noted to be soluble in dichloromethane and ethyl acetate.[5]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected. These alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the amino and aldehyde groups.

-

Aqueous Solubility (Water): Low solubility is predicted in neutral water due to the hydrophobic benzene ring and the lipophilic trifluoromethyl group.[1]

-

Aqueous Acid (e.g., dilute HCl): Solubility is expected to increase significantly compared to neutral water. The basic amino group will be protonated to form a more polar and water-soluble ammonium salt.

-

Aqueous Base (e.g., dilute NaOH): A significant increase in solubility is not expected, as the molecule lacks a strongly acidic proton that would be deprotonated by a weak base.

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound using the reliable shake-flask method.[3]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps

-

Temperature-controlled orbital shaker or vortex mixer

-

Syringes and chemically compatible syringe filters (e.g., PTFE, 0.22 µm)

-

Pre-weighed vials for filtrate collection

-

Vacuum oven or desiccator

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Gravimetric/Chromatographic Protocol

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. An "excess" means that undissolved solid remains visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker (e.g., at 25 °C) and agitate for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure saturation.[3]

-

-

Phase Separation:

-

Allow the vial to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

-

Sample Extraction and Filtration:

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.

-

Attach a syringe filter to the syringe.

-

Dispense a precise volume of the clear filtrate into a pre-weighed vial. Record the exact volume.

-

-

Quantification (Two Options):

-

A. Gravimetric Method:

-

Carefully evaporate the solvent from the pre-weighed vial using a gentle stream of nitrogen or a vacuum oven at a temperature below the compound's boiling point.

-

Once the solvent is fully removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute.

-

Calculate the solubility by subtracting the initial vial weight from the final weight and dividing by the volume of the filtrate.

-

-

B. Chromatographic Method (HPLC/UV-Vis):

-

Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions with an HPLC or UV-Vis spectrophotometer.

-

Dilute the filtered saturated solution with a known factor to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, remembering to account for the dilution factor.

-

-

-

Data Reporting:

-

Express solubility in units such as mg/mL or g/L. It is crucial to report the temperature at which the measurement was made.

-

Visualizing the Workflow

Caption: Experimental workflow for determining compound solubility.

Self-Validating Systems and Trustworthiness

The described protocol incorporates self-validating checks to ensure data integrity:

-

Visual Confirmation of Excess Solid: The presence of undissolved solid after the equilibration period confirms that the solution is indeed saturated.

-

Use of Filtration: Filtering the saturated solution is critical to remove any microscopic solid particles that could artificially inflate the measured solubility.[6]

-

Calibration Curve: When using a chromatographic method, the linearity of the calibration curve validates the accuracy of the concentration measurements within that range.

-

Replicate Measurements: Performing the experiment in triplicate for each solvent provides statistical confidence in the final reported solubility value.

Conclusion

References

-

Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (n.d.). MDPI. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds?. (2025, February 11). Chemistry For Everyone - YouTube. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Benzaldehyde. (n.d.). Solubility of Things. Retrieved from [Link]

-

2-Amino-5-fluorobenzaldehyde | C7H6FNO. (n.d.). PubChem. Retrieved from [Link]

-

Benzaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

-

SAFETY DATA SHEET. (2025, September 18). Thermo Fisher Scientific. Retrieved from [Link]

-

Benzaldehyde | C6H5CHO. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Exploring the Chemical Properties and Uses of 2-(Trifluoromethyl)benzaldehyde. (n.d.). Retrieved from [Link]

-

Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Retrieved from [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved from [Link]

Sources

A Comprehensive Safety & Handling Guide for 2-Amino-5-(trifluoromethyl)benzaldehyde

An In-depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-(trifluoromethyl)benzaldehyde is a key fluorinated building block in modern synthetic chemistry, particularly valued in the fields of medicinal chemistry and materials science. Its unique trifluoromethyl and amino substitutions on the benzaldehyde scaffold make it a versatile precursor for synthesizing complex molecular targets. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aldehyde and amino functionalities, enabling novel chemical transformations. However, this same reactivity profile necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, application-focused understanding of the safe handling, storage, and emergency management of this compound. As Senior Application Scientists, our goal is to empower researchers to utilize this valuable reagent with the highest degree of safety and experimental integrity.

Section 1: Chemical and Physical Identity

Correctly identifying a chemical is the foundational step of any safety protocol. Misidentification can lead to incorrect handling procedures and potentially dangerous situations.

| Identifier | Data | Source(s) |

| Chemical Name | This compound | |

| CAS Number | 1288999-05-2 | |

| Molecular Formula | C₈H₆F₃NO | |

| Molecular Weight | 189.14 g/mol | |

| Physical Form | Solid | |

| InChI Key | MBAZNCYHVGXQLH-UHFFFAOYSA-N |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. This compound is classified as a hazardous substance, primarily due to its irritant properties and acute oral toxicity.

| GHS Classification | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P271: Use only in a well-ventilated area.P280: Wear protective gloves/eye protection.P501: Dispose of contents/container to an approved waste disposal plant. | [1] |

Scientific Rationale for Classification:

The hazard profile of this molecule is a direct consequence of its structure.

-

Aldehyde Group (-CHO): Aldehydes are inherently reactive and can act as irritants to skin, eyes, and the respiratory tract.

-